![molecular formula C14H14N2 B111140 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine CAS No. 109966-30-5](/img/structure/B111140.png)
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Overview
Description
“6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine” is a chemical compound with the linear formula C14H14N2 . It has a molecular weight of 210.28 . The compound is typically stored at +4°C and is available in a colorless to orange solid form .
Molecular Structure Analysis
The dihedral angle between the heterocyclic ring system and the phenyl ring in “6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine” is 45.8 (5)° . This suggests that the molecule is not planar and has a certain degree of three-dimensionality.
Physical And Chemical Properties Analysis
“6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine” is a colorless to orange solid . It has a molecular weight of 210.28 and a linear formula of C14H14N2 .
Scientific Research Applications
Chemical Properties and Identification
“6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine” is a chemical compound with the CAS Number: 109966-30-5. It has a molecular weight of 210.28 and its IUPAC name is 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine . The compound is a colorless to orange solid .
Synthesis of Quinolone Antibiotic Moxifloxacin
The compound is a key intermediate in the synthesis of the quinolone antibiotic moxifloxacin . Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria. It functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV, which is an enzyme necessary to separate replicated DNA, thereby inhibiting cell division .
Crystallographic Studies
The compound has been studied using crystallography . In the crystal structure of the compound, the dihedral angle between the heterocyclic ring system and the phenyl ring is 45.8 (5)°. Weak intermolecular C—H N hydrogen bonding is present in the crystal structure .
properties
IUPAC Name |
6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-8H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVMWHGYSCHZGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364043 | |
Record name | 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine | |
CAS RN |
109966-30-5 | |
Record name | 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the phenyl ring relative to the heterocyclic ring system in 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione?
A1: The phenyl ring is not coplanar with the heterocyclic ring system. Instead, it is twisted at a dihedral angle of 45.8° relative to the heterocyclic system. []
Q2: Does 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione exhibit any intermolecular interactions in its crystal structure?
A2: Yes, the crystal structure of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione shows weak intermolecular C—H⋯N hydrogen bonding. []
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